molecular formula C14H12N4O3S2 B4283047 N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide

N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide

Cat. No.: B4283047
M. Wt: 348.4 g/mol
InChI Key: DCGFTORSJYXNNU-UHFFFAOYSA-N
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Description

N,N’-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide is a synthetic organic compound that features a unique structure combining thiazole and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide typically involves the following steps:

    Formation of 5-methyl-1,3-thiazole-2-amine: This intermediate can be synthesized by reacting 2-bromo-5-methylthiazole with ammonia.

    Preparation of 2,5-furandicarboxylic acid: This can be obtained through the oxidation of 2,5-dimethylfuran using a suitable oxidizing agent such as potassium permanganate.

    Coupling Reaction: The final step involves coupling 5-methyl-1,3-thiazole-2-amine with 2,5-furandicarboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form N,N’-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or catalytic properties.

    Biological Studies: The compound can be used to study the interactions between thiazole and furan derivatives and biological targets.

Mechanism of Action

The mechanism of action of N,N’-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and furan rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(5-methyl-1,3-thiazol-2-yl)-2,5-thiophenedicarboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N,N’-bis(5-methyl-1,3-thiazol-2-yl)-2,5-pyridinedicarboxamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N,N’-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide is unique due to the presence of both thiazole and furan rings, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-N,5-N-bis(5-methyl-1,3-thiazol-2-yl)furan-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c1-7-5-15-13(22-7)17-11(19)9-3-4-10(21-9)12(20)18-14-16-6-8(2)23-14/h3-6H,1-2H3,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGFTORSJYXNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(O2)C(=O)NC3=NC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide
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N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide
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N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide
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N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide
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N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide
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N,N'-bis(5-methyl-1,3-thiazol-2-yl)-2,5-furandicarboxamide

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